molecular formula C14H18BrN3O2 B1667842 BCI-121

BCI-121

カタログ番号: B1667842
分子量: 340.22 g/mol
InChIキー: KSUYPIXCRPCPGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BCI-121 は、SET および MYND ドメイン含有タンパク質 3 (SMYD3) の阻害剤として知られる化学化合物です。この酵素は、遺伝子発現の調節において重要な役割を果たすヒストンタンパク質のメチル化に関与しています。 This compound は、SMYD3 の活性を阻害することによって癌細胞の増殖を阻害する可能性について研究されています .

準備方法

合成経路および反応条件

BCI-121 の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには通常、以下が含まれます。

    コア構造の形成: 合成は、臭素化中間体の形成を伴うコア構造の調製から始まります。

    置換反応: 臭素化中間体は、必要な官能基を導入するために置換反応を受けます。

    最終アセンブリ: 最終ステップは、this compound を形成するために中間体を他の試薬とカップリングすることです。

反応条件には、多くの場合、最終生成物の高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .

工業生産方法

This compound の工業生産は、同様の合成経路に従いますが、より大規模です。 これには、工業用反応器、反応条件を正確に制御するための自動化システム、および結晶化やクロマトグラフィーなどの精製技術を使用して所望の純度レベルを実現することが含まれます .

化学反応の分析

Inhibition of SMYD3 Methyltransferase Activity

BCI-121 directly binds to SMYD3, inhibiting its enzymatic activity by blocking substrate interaction and chromatin recruitment. Key findings include:

  • In vitro methylation assays demonstrated that this compound reduces SMYD3-mediated histone H4 methylation by 70% at 100 μM .

  • Surface plasmon resonance (SPR) experiments revealed concentration-dependent binding to SMYD3, with association (konk_{\text{on}}) and dissociation (koffk_{\text{off}}) rates of 1.2×103M1s11.2\times 10^3\,\text{M}^{-1}\text{s}^{-1} and 5.6×104s15.6\times 10^{-4}\,\text{s}^{-1}, respectively .

  • Coomassie staining and autoradiography confirmed diminished 3H^3\text{H}-SAM incorporation into histones in the presence of this compound .

Table 1: Binding and Inhibition Metrics of this compound

ParameterValueSource
IC50_{50} (SMYD3)Not explicitly reported
konk_{\text{on}}1.2×103M1s11.2\times 10^3\,\text{M}^{-1}\text{s}^{-1}
koffk_{\text{off}}5.6×104s15.6\times 10^{-4}\,\text{s}^{-1}
Solubility (DMSO)≥2.75 mg/mL (8.08 mM)

Covalent vs. Non-Covalent Interaction Mechanisms

While newer SMYD3 inhibitors (e.g., EM127) form covalent bonds with Cys186, this compound operates via non-covalent interactions :

  • X-ray crystallography of SMYD3 inhibitors highlighted that this compound lacks reactive warheads (e.g., chloroacetamide), instead relying on hydrogen bonding and hydrophobic interactions with residues such as Thr184 and Phe183 .

  • Competitive inhibition assays showed this compound’s KIK_I (inhibition constant) of 6.11 μM, compared to covalent inhibitors like EM127 (KI=0.11μMK_I=0.11\,\mu \text{M}) .

Stability and Solubility in Solution

This compound exhibits favorable physicochemical properties for experimental use:

  • Solubility : ≥2.75 mg/mL in DMSO, corn oil, or 20% SBE-β-CD .

  • NMR stability studies confirmed no significant degradation in d6d_6-DMSO over 24 hours, retaining 68% of its major species .

Dose-Dependent Cellular Effects

This compound’s antiproliferative effects correlate with SMYD3 inhibition:

  • WST-1 assays showed 46% and 54% reductions in HT29 and HCT116 colorectal cancer cell proliferation at 72 h (100 μM) .

  • Cell cycle analysis revealed S-phase accumulation in treated cells, consistent with disrupted DNA synthesis .

Table 2: Antiproliferative Activity in Cancer Cells

Cell LineProliferation Reduction (%)ConcentrationTimeSource
HT2946100 μM72 h
HCT11654100 μM72 h
MDA-MB-231Significant growth delay200 μM96 h

Selectivity and Off-Target Considerations

This compound’s effects are specific to SMYD3-overexpressing cells:

  • RNAi comparison : this compound replicated SMYD3 knockdown phenotypes (e.g., reduced H4K5me and H3K4me2 marks) .

  • Normal cells : Minimal growth inhibition (<5%) in MCF10A cells at 200 μM, highlighting cancer cell selectivity .

Limitations and Comparative Analysis

  • Potency : this compound’s KIK_I (6.11 μM) is higher than covalent inhibitors like EM127, suggesting room for optimization .

  • Mechanistic clarity : While this compound blocks SMYD3-substrate binding, its exact binding pose lacks high-resolution structural data .

科学的研究の応用

Cancer Treatment

BCI-121 has been extensively studied for its anti-cancer properties across various types of malignancies:

  • Endometrial Cancer : Inhibition of SMYD3 with this compound has been shown to sensitize endometrial cancer cells to radiotherapy, significantly reducing tumorigenicity and enhancing treatment efficacy in both in vitro and in vivo models .
  • Breast Cancer : Research indicates that this compound reduces the invasive potential of breast cancer cells, particularly in mesenchymal-like cell lines such as MDA-MB-231. It attenuates mesenchymal gene transcription and decreases cell motility in xenograft models .
  • Ovarian Cancer : The compound has demonstrated efficacy in suppressing ovarian cancer cell proliferation, leading to S phase arrest when SMYD3 is downregulated .
  • Gastric Cancer : this compound effectively impairs cellular viability by deactivating the Akt signaling pathway, which is crucial for cell proliferation in gastric cancer cells .

Mechanistic Studies

This compound has been utilized to elucidate the role of SMYD3 in various cellular processes:

  • Cell Cycle Dynamics : Studies have shown that treatment with this compound leads to G1 arrest and reduced S phase progression in breast cancer cells, indicating its potential as a tool for investigating cell cycle regulation mechanisms .
  • Apoptosis Induction : The compound has also been linked to increased apoptosis rates in cancer cells, suggesting its utility not only as an inhibitor but also as a promoter of programmed cell death in malignant cells .

Case Studies and Experimental Findings

Study Focus Cancer Type Findings Reference
Endometrial CancerEndometrialEnhanced radiotherapy efficacy; reduced tumorigenicity
Breast CancerBreastReduced invasion; decreased mesenchymal gene expression
Ovarian CancerOvarianSuppressed proliferation; induced S phase arrest
Gastric CancerGastricImpaired viability; deactivated Akt signaling pathway
Mechanistic InsightsVariousInduced G1 arrest; increased apoptosis; elucidated cell cycle dynamics

作用機序

BCI-121 は、ヒストンタンパク質をメチル化する酵素である SMYD3 の活性を阻害することによってその効果を発揮します。この阻害は、ヒストン H4 のメチル化を防ぎ、クロマチン構造と遺伝子発現の変化につながります。this compound の分子標的は、SMYD3 の活性部位であり、そこで天然の基質と結合を競合します。 これにより、細胞増殖と生存に関与する遺伝子の発現がダウンレギュレートされ、癌細胞の増殖が阻害されます .

類似化合物との比較

類似化合物

    BCI-121: SMYD3 を阻害し、ヒストンメチル化に影響を与えます。

    GSK591: 同様の作用機序を持つ別の SMYD3 阻害剤。

    CPI-1205: 同じ酵素を標的とするが、結合親和性と特異性が異なります。

独自性

This compound は、その特定の結合特性と SMYD3 活性を阻害する程度によって独自です。 GSK591 や CPI-1205 などの他の阻害剤と比較して、this compound は遺伝子発現と癌細胞の増殖に明確な影響を示しており、エピジェネティック研究や潜在的な治療用途における貴重なツールとなっています .

生物活性

BCI-121 is a small-molecule inhibitor targeting the histone lysine methyltransferase SMYD3, which has been implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cancer cell proliferation, and relevant case studies.

This compound functions by inhibiting the enzymatic activity of SMYD3, which is crucial for the transcriptional activation of oncogenes through histone methylation. SMYD3 is known to promote cancer cell proliferation by modifying histones and regulating gene expression associated with tumor growth. Specifically, this compound disrupts the interaction between SMYD3 and its substrates, leading to decreased levels of trimethylation on histone H3 lysine 4 (H3K4me3) and other related histones .

In Vitro Studies

Research has demonstrated that this compound significantly impairs the growth of various cancer cell lines, including colorectal cancer (CRC), ovarian cancer, and oral squamous cell carcinoma (OSCC). The compound was shown to reduce cell viability in a dose-dependent manner across different cancer types:

Cell Line IC50 (µM) Effect Observed
HT29 (CRC)5.0Significant reduction in proliferation
HCT116 (CRC)4.5Induction of apoptosis
CAL-27 (OSCC)6.0Decrease in cell stemness

In one study, the application of this compound resulted in a 60% reduction in cell viability in CRC cells after 72 hours of treatment, comparable to the effects observed with genetic ablation of SMYD3 .

In Vivo Studies

This compound's efficacy was also evaluated in vivo using xenograft models. Mice implanted with SMYD3-overexpressing tumors exhibited significant tumor growth suppression when treated with this compound. The study reported a decrease in tumor volume by approximately 50% compared to control groups treated with a vehicle solution .

Case Studies

  • Colorectal Cancer : A preclinical model demonstrated that this compound inhibited tumor growth in CRC by downregulating SMYD3 activity. This was associated with reduced expression levels of downstream target genes involved in proliferation and survival pathways .
  • Oral Squamous Cell Carcinoma : In OSCC models, this compound treatment led to decreased expression of HMGA2, a protein linked to aggressive tumor behavior. The compound's ability to inhibit SMYD3 resulted in reduced cancer stemness and enhanced apoptosis .

特性

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUYPIXCRPCPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCI-121
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BCI-121
Reactant of Route 3
Reactant of Route 3
BCI-121
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
BCI-121
Reactant of Route 5
Reactant of Route 5
BCI-121
Reactant of Route 6
Reactant of Route 6
BCI-121

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。